molecular formula C21H19NO3 B2790572 1'-cinnamoyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1798415-87-8

1'-cinnamoyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B2790572
CAS No.: 1798415-87-8
M. Wt: 333.387
InChI Key: BPBMWYAUPLLRQC-ZHACJKMWSA-N
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Description

1’-Cinnamoyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a spirocyclic compound that features a unique structural motif combining an isobenzofuran and a piperidine ring system

Mechanism of Action

Target of Action

The primary target of 1’-cinnamoyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one, also known as 1’-[(E)-3-phenylprop-2-enoyl]spiro[2-benzofuran-3,4’-piperidine]-1-one, is the σ2 receptor . The σ2 receptor is a subtype of the σ receptors, which are of significant pharmacological interest due to their involvement in the pathophysiology of several diseases .

Mode of Action

The compound interacts with the σ2 receptor, exhibiting high affinity and specificity It is known that the compound’s interaction with the σ2 receptor leads to a series of biochemical reactions that can influence various physiological processes .

Biochemical Pathways

Σ2 receptors have been implicated in a variety of biological processes, including cell proliferation, differentiation, and apoptosis . Therefore, it is plausible that the compound’s interaction with the σ2 receptor could influence these processes.

Pharmacokinetics

It is known that the compound is rapidly metabolized . The major metabolites include an N-debenzylated metabolite and a hydroxylated metabolite . The metabolism of the compound is primarily mediated by the cytochrome P450 isoenzyme CYP3A4 .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with the σ2 receptor. The compound has been shown to display analgesic activity against neuropathic pain , suggesting that it acts as a σ2 receptor antagonist .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s metabolic stability could be influenced by factors such as the presence of certain enzymes or co-factors. Additionally, the compound’s efficacy could be influenced by factors such as the expression levels of the σ2 receptor in different tissues or the presence of other competing ligands .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-cinnamoyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves a multi-step process. One common method includes the condensation of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the corresponding vicinal diols at room temperature . This method yields various derivatives of spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3′,4,5(1H) tetraones and spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1′-isobenzofuran]-3,3′(1H)-diones in good to high yields .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1’-Cinnamoyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

1’-Cinnamoyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has several scientific research applications:

Comparison with Similar Compounds

  • Spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3′,4,5(1H) tetraones
  • Spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1′-isobenzofuran]-3,3′(1H)-diones

Uniqueness: 1’-Cinnamoyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is unique due to its specific structural features, which combine the isobenzofuran and piperidine ring systems

Properties

IUPAC Name

1'-[(E)-3-phenylprop-2-enoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c23-19(11-10-16-6-2-1-3-7-16)22-14-12-21(13-15-22)18-9-5-4-8-17(18)20(24)25-21/h1-11H,12-15H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBMWYAUPLLRQC-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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